molecular formula C16H13N3O3 B11839342 7-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

7-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B11839342
M. Wt: 295.29 g/mol
InChI Key: CFRSKULTRCJIEY-UHFFFAOYSA-N
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Description

7-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a complex heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, which is recognized as a privileged scaffold in medicinal chemistry and materials science . Its core structure features a fused bicyclic system with a reactive carbaldehyde group at the 3-position, a methyl group on the pyridine ring, and a 4-methyl-3-nitrophenyl substituent at the 2-position . The nitro and methyl groups on the phenyl ring fine-tune the molecule's electronic and steric properties, while the aldehyde group is a versatile handle for further functionalization, making this compound a valuable synthetic intermediate for constructing more complex molecules . This compound serves as a key building block in organic synthesis. The aldehyde group is particularly reactive, allowing for condensation reactions or nucleophilic additions, facilitating the exploration of structure-activity relationships (SAR) . Synthetic routes to access this or highly analogous compounds often involve the condensation of a pre-functionalized α-haloketone with a 2-aminopyridine derivative, or through transition-metal-free annulation reactions . Imidazo[1,2-a]pyridine derivatives, in general, have been extensively investigated for a wide spectrum of biological activities. Research on similar compounds has shown potential in areas such as antimicrobial agents, including activity against multidrug-resistant bacterial strains, and as anticancer agents that may inhibit cell proliferation by modulating key signaling pathways . The presence of specific substituents like nitro and methyl groups on the core structure is often critical for optimizing these biological activities . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use. Researchers can leverage this chemical as a foundational material for developing novel pharmaceutical candidates and for advanced chemical synthesis.

Properties

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

7-methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C16H13N3O3/c1-10-5-6-18-14(9-20)16(17-15(18)7-10)12-4-3-11(2)13(8-12)19(21)22/h3-9H,1-2H3

InChI Key

CFRSKULTRCJIEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • Reagents : 4-Methyl-2-aminopyridine (1.2 equiv), 4-methyl-3-nitrobenzaldehyde (1.0 equiv), bromomalonaldehyde (1.5 equiv).

  • Catalyst : None (metal-free).

  • Solvent : Ethanol–water (4:1 v/v).

  • Conditions : Microwave irradiation at 120°C for 30 minutes.

  • Yield : 82–89%.

The reaction proceeds via initial enamine formation between the aminopyridine and bromomalonaldehyde, followed by intramolecular cyclization and bromide elimination (Scheme 1). The 4-methyl-3-nitrobenzaldehyde participates in a subsequent condensation to install the 2-aryl substituent. This method is notable for its atom economy and avoidance of transition metals.

Iron(III) Chloride-Catalyzed Synthesis with Post-Oxidation

A two-step approach involves forming the imidazo[1,2-a]pyridine core followed by oxidation to introduce the 3-carbaldehyde group (Figure 2).

Step 1: Core Formation

  • Reagents : 4-Methyl-2-aminopyridine (1.0 equiv), 4-methyl-3-nitrobenzaldehyde (1.1 equiv).

  • Catalyst : Anhydrous FeCl₃ (20 mol%).

  • Solvent : Nitromethane–DMF (2:1 v/v).

  • Conditions : 110°C for 5 hours.

  • Intermediate : 7-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine (Yield: 70%).

Step 2: Oxidation to Carbaldehyde

  • Oxidizing Agent : Selenium dioxide (SeO₂, 2.0 equiv).

  • Solvent : Dioxane.

  • Conditions : Reflux at 100°C for 8 hours.

  • Yield : 58–65%.

This method is less efficient than the one-pot approach but offers flexibility for late-stage modifications. The use of SeO₂ necessitates careful handling due to toxicity.

Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction

The GBB reaction provides an alternative route using 4-methyl-2-aminopyridine, 4-methyl-3-nitrobenzaldehyde, and tert-butyl isocyanide under Brønsted acid catalysis (Figure 3).

Optimized Protocol

  • Catalyst : Phosphotungstic acid (HPW, 2 mol%).

  • Solvent : Ethanol.

  • Conditions : Microwave irradiation at 80°C for 20 minutes.

  • Yield : 76–84%.

While this method avoids metal catalysts, the requirement for isocyanides limits substrate availability. The 3-carbaldehyde group is introduced via in situ oxidation of an intermediate methylene group, though mechanistic details remain under investigation.

Comparative Analysis of Preparation Methods

Method Conditions Yield Advantages Limitations
BromomalonaldehydeMicrowave, 30 min82–89%Metal-free, one-potRequires bromomalonaldehyde
FeCl₃ + OxidationTwo-step, 13 h total58–65%Late-stage functionalizationToxic oxidants, lower yield
GBB ReactionMicrowave, 20 min76–84%Broad substrate scopeLimited by isocyanide availability

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 7-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with structurally related imidazo[1,2-a]pyridine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Applications Reference(s)
This compound C₁₆H₁₃N₃O₃* 295.30* 7-CH₃ (core), 2-(4-CH₃-3-NO₂-C₆H₃) High electrophilicity (aldehyde), potential pharmacological applications inferred
7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde C₁₆H₁₄N₂O 250.30 7-CH₃ (core), 2-(4-CH₃-C₆H₄) Lower reactivity (no nitro group), used in synthetic intermediates
2-(4-Methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde (DABTEI) C₁₅H₁₁N₃O₃ 281.27 6-NO₂ (core), 2-(4-OCH₃-C₆H₄) Enhanced solubility (methoxy group), conformational stability via H-bonding
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (KOXGEM) C₁₃H₈Br₂N₂ 352.02 6-Br (core), 2-(4-Br-C₆H₄) High lipophilicity, potential halogen bonding in crystal packing
7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde C₁₅H₁₁N₃O₃ 281.27 7-CH₃ (core), 2-(4-NO₂-C₆H₄) Strong electron-withdrawing nitro group, increased aldehyde reactivity

*Inferred data due to lack of direct evidence.

Substituent Effects on Properties and Reactivity

Electronic and Steric Effects
  • Nitro Group (3-NO₂): The nitro group at position 3 of the phenyl ring is electron-withdrawing, which increases the electrophilicity of the aldehyde group at position 3. This enhances reactivity in nucleophilic addition reactions (e.g., forming Schiff bases) compared to analogs like the 4-methylphenyl derivative .
Conformational Stability

X-ray diffraction studies of similar compounds (e.g., 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde ) reveal that substituents like nitro or methoxy groups influence intramolecular hydrogen bonding between the aldehyde oxygen and peri H-5 of the pyridine ring. Such interactions stabilize specific conformations, affecting crystallization and biological activity .

Crystallography and Material Science

Bromo-substituted derivatives (e.g., KOXGEM ) exhibit halogen-halogen interactions in crystal structures, while nitro-containing analogs may form hydrogen-bonded networks. These properties are critical for designing materials with tailored solid-state properties .

Biological Activity

7-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 112369-33-2) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₃N₃O₃, with a molecular weight of 295.29 g/mol. The compound features a complex structure that contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, it has shown potential cytotoxic effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines.
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by enhancing caspase activity and causing cell cycle arrest at the G2/M phase. These effects indicate that it may act as a microtubule-destabilizing agent, similar to other known anticancer agents.

Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives, including this compound. The results are summarized in Table 1.

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMDA-MB-2315.0Apoptosis induction
HepG210.0Microtubule destabilization

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets involved in cancer progression. The findings indicate a favorable binding energy at the colchicine-binding site, suggesting potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are standard synthetic protocols for preparing 7-methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde?

  • Methodology : A common approach involves formylation of the imidazo[1,2-a]pyridine core using phosphoryl trichloride (POCl₃) and dimethylformamide (DMF) in chloroform. For example, 2-(4-chlorophenyl)imidazo[1,2-a]pyridine derivatives are synthesized via Vilsmeier-Haack formylation at 353 K for 5 hours, followed by silica gel chromatography for purification . Adjust substituents (e.g., nitro, methyl groups) by modifying precursor aldehydes .
  • Characterization : Confirm structure via 1H^1H NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) and HRMS to validate molecular weight .

Q. How are spectroscopic techniques (NMR, IR) applied to characterize this compound?

  • NMR Analysis :

  • 1H^1H NMR: Identify aldehyde proton (δ ~10 ppm), aromatic protons (δ 7–8.5 ppm), and methyl groups (δ 2.3–2.6 ppm). Substituent effects (e.g., nitro groups) deshield neighboring protons .
  • 13C^{13}C NMR: Carbaldehyde carbon appears at δ ~190 ppm; imidazo[1,2-a]pyridine carbons range from δ 110–150 ppm .
    • IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm1^{-1}) and nitro group vibrations (~1520, 1350 cm1 ^{-1}) .

Q. What preliminary assays assess the biological activity of this compound?

  • In vitro Screening : Use antiparasitic (e.g., Leishmania, Trypanosoma) or anticancer assays (MTT/proliferation tests). Derivatives with nitro groups show enhanced bioactivity due to redox cycling .
  • Solubility Optimization : Methoxy or methyl groups improve bioavailability; use DMSO/PBS mixtures for stock solutions .

Advanced Research Questions

Q. How do substituents (e.g., nitro, methyl) influence reactivity and bioactivity?

  • Electron-Withdrawing Effects : The 3-nitro group enhances electrophilicity, facilitating nucleophilic attacks (e.g., amide bond formation) .
  • Biological Interactions : Nitro groups may act as prodrugs, undergoing enzymatic reduction to cytotoxic intermediates. Methyl groups enhance lipophilicity, impacting membrane permeability .
  • Data Contradictions : Conflicting solubility profiles (e.g., methyl vs. nitro-substituted analogs) require molecular dynamics simulations to model solvent interactions .

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